molecular formula C5H11NO B065571 3-Aminopent-4-en-1-ol CAS No. 175431-85-3

3-Aminopent-4-en-1-ol

Cat. No. B065571
CAS RN: 175431-85-3
M. Wt: 101.15 g/mol
InChI Key: FZXLYJICRBQJMA-UHFFFAOYSA-N
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Description

3-Aminopent-4-en-1-ol is a chemical compound with the molecular formula C5H11NO . It has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da . It is also known by other names such as 3-Amino-5-hydroxy-penten-1 and 4-Penten-1-ol, 3-amino- .


Molecular Structure Analysis

The molecular structure of 3-Aminopent-4-en-1-ol consists of 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure can be analyzed using various techniques such as X-ray crystallography and electron diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Aminopent-4-en-1-ol are not available, it’s important to note that amines and alcohols, which are part of its structure, are reactive groups. They can undergo a variety of chemical reactions, including condensation, substitution, and redox reactions .


Physical And Chemical Properties Analysis

3-Aminopent-4-en-1-ol has a boiling point of 188.7±20.0°C at 760 mmHg and a density of 0.938±0.06 g/cm3 . Its InChI Key is FZXLYJICRBQJMA-UHFFFAOYSA-N .

Scientific Research Applications

  • Electronic Effects in Electrophilic Additions : A study by Tamaru, Harayama, and Bando (1993) discussed the selectivity of iodoetherification of N-substituted 3-aminopent-4-en-1-ols, highlighting the influence of the electronic effects of the N-substituents on the process (Tamaru, Harayama, & Bando, 1993).

  • Synthesis of Pentadienals : Berger and Neuenschwander (1995) explored the synthesis of 5-(Dialkylamino)-5-X-pentadienals from 'Push-Pull'-Eninen, involving 5-Aminopent-2-ene-4-inals, showcasing their potential in chemical synthesis (Berger & Neuenschwander, 1995).

  • Study of Tautomerism and Hydrogen Bonding : Šimůnek, Bertolasi, and Macháček (2002) investigated the azo-coupling products from 4-aminopent-3-en-2-one and diazonium ions, focusing on tautomerism and hydrogen bonding in these reaction products (Šimůnek, Bertolasi, & Macháček, 2002).

  • Crystal and Molecular Structures : Dobrynin et al. (2008) conducted an X-ray study of (3Z)-(±)-4-(2′-hydroxypropyl)amino-and (3Z)-4-(2′-hydroxyethyl)amino-pent-3-en-2-ones, providing insights into the crystal and molecular structures of these compounds (Dobrynin et al., 2008).

  • Synthesis of Novel Chelating Ligand : Semenov et al. (2008) described the synthesis of a novel chelating ligand from pentane-2,4-dione and 3-aminopropyl[tris(trimethylsilyloxy)]silane. This study provided valuable information on the potential of these compounds in creating chelating agents (Semenov et al., 2008).

  • Palladium(II) Complexation of cis-s-cis-enaminones : Iida et al. (1981) explored the synthesis of bis(4-anilinopent-3-en-2-onato)- and bis(3-amino-1-phenylbut-2-en-1-onato)-complexes of palladium(II), providing insights into the complexation behaviors of these compounds (Iida, Yuasa, Kibayashi, & Iitaka, 1981).

Safety and Hazards

The safety data sheet for a similar compound, 4-Penten-1-ol, indicates that it is flammable and irritating to the skin . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to avoid contact with skin and eyes . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

3-aminopent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXLYJICRBQJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573761
Record name 3-Aminopent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopent-4-en-1-ol

CAS RN

175431-85-3
Record name 3-Aminopent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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